molecular formula C10H11FN2O B1400119 N-(azetidin-3-yl)-2-fluorobenzamide CAS No. 1496687-55-8

N-(azetidin-3-yl)-2-fluorobenzamide

Cat. No.: B1400119
CAS No.: 1496687-55-8
M. Wt: 194.21 g/mol
InChI Key: JVCRFTUYOAMPCF-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-2-fluorobenzamide is a chemical compound that belongs to the class of azetidine derivatives Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-2-fluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminium hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups replacing the fluorine atom.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(azetidin-3-yl)-2-chlorobenzamide
  • N-(azetidin-3-yl)-2-bromobenzamide
  • N-(azetidin-3-yl)-2-iodobenzamide

Uniqueness

N-(azetidin-3-yl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

N-(azetidin-3-yl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-4-2-1-3-8(9)10(14)13-7-5-12-6-7/h1-4,7,12H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCRFTUYOAMPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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